molecular formula C20H17FN4O3S B6558984 N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide CAS No. 1169999-13-6

N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide

Cat. No.: B6558984
CAS No.: 1169999-13-6
M. Wt: 412.4 g/mol
InChI Key: MJLLPJHOLAQHTD-UHFFFAOYSA-N
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Description

The compound N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide features a benzamide core substituted with 3,5-dimethoxy groups. The pyrazole ring at the N1-position is further substituted with a 4-fluoro-1,3-benzothiazole moiety.

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-11-7-17(22-19(26)12-8-13(27-2)10-14(9-12)28-3)25(24-11)20-23-18-15(21)5-4-6-16(18)29-20/h4-10H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLLPJHOLAQHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

Benzamide Core Modifications: The target compound shares the 3,5-dimethoxybenzamide motif with ORG25543 and SiFA-M-FP,5, but differs in the heterocyclic substituents. Compound 40 replaces the benzothiazole with a pyrimidinone ring, reducing molecular rigidity and possibly altering enzyme inhibition kinetics .

Isoxaben demonstrates that dimethoxybenzamides can exhibit agrochemical activity, suggesting the target compound could be repurposed for pesticidal applications with structural tweaks .

Physical Properties :

  • Pyrazol-5-yl benzamides in (e.g., 5f–5j ) show melting points between 156–263°C, correlating with substituent bulkiness. The target compound’s fluorine and benzothiazole groups may increase melting point compared to simpler analogs .

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